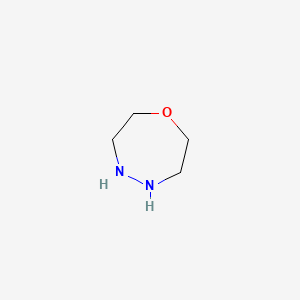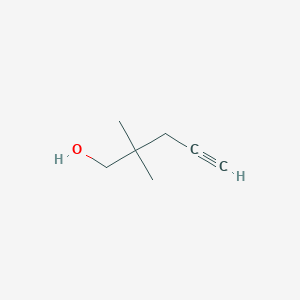
(3-(2,6-diclorofenil)-5-isopropilisoxazol-4-il)metanol
Descripción general
Descripción
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C13H13Cl2NO2 and its molecular weight is 286.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Este compuesto ha sido estudiado por sus posibles propiedades antibacterianas. La presencia del grupo diclorofenilo puede contribuir a su capacidad para inhibir el crecimiento bacteriano. Las investigaciones sugieren que las modificaciones en la estructura de estos compuestos pueden resultar en una amplia gama de actividades biológicas, incluyendo efectos antibacterianos .
Aplicaciones antifúngicas
Similar a sus usos antibacterianos, esta molécula también puede servir como base para agentes antifúngicos. El anillo isoxazol, una característica común en muchas moléculas farmacológicamente activas, podría ser responsable de interrumpir la síntesis o función de la pared celular fúngica .
Propiedades antiinflamatorias
Se sabe que los compuestos con estructuras similares exhiben propiedades antiinflamatorias. El grupo isopropilo unido al anillo isoxazol podría interactuar con enzimas o receptores involucrados en el proceso inflamatorio, proporcionando una vía para desarrollar nuevos medicamentos antiinflamatorios .
Potencial antioxidante
La estructura molecular sugiere que podría actuar como un antioxidante. Esta actividad es crucial para prevenir el estrés oxidativo, que está implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer .
Investigación sobre el cáncer
El grupo diclorofenilo se ha asociado con actividades antitumorales. Este compuesto podría ser un precursor o un candidato para diseñar fármacos dirigidos al tratamiento del cáncer, posiblemente a través de mecanismos que involucran la detención del ciclo celular o la inducción de la apoptosis .
Síntesis de compuestos heterocíclicos
Las calconas, que tienen similitudes estructurales con este compuesto, son intermediarios bien conocidos para la síntesis de varios compuestos heterocíclicos. Estos heterociclos son importantes en productos farmacéuticos, agroquímicos y tintes .
Inhibición de enzimas
Debido a su estructura única, este compuesto podría actuar como un inhibidor de enzimas, lo que podría conducir a aplicaciones terapéuticas en enfermedades donde la regulación enzimática está alterada, como trastornos metabólicos o infecciones virales .
Investigación y desarrollo químicos
En la síntesis química, este compuesto podría usarse para desarrollar nuevas vías sintéticas o como bloque de construcción para moléculas más complejas. Sus características estructurales lo convierten en un compuesto valioso para la investigación y el desarrollo químicos .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The compound might interact with its targets by forming bonds with specific sites on the target molecules, leading to changes in their function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it could inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, and its chemical structure could influence how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the death of the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-7(2)13-8(6-17)12(16-18-13)11-9(14)4-3-5-10(11)15/h3-5,7,17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFSDLYZZTWMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445844 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278597-30-1 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278597-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)








![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)



